molecular formula C16H15FN2O3 B12854483 ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate

ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate

Cat. No.: B12854483
M. Wt: 302.30 g/mol
InChI Key: WLSCFWBBMGOAAL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound that features a pyrrole ring substituted with a cyano group and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyano and fluoro-methoxyphenyl groups. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the cyano group or to reduce the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-cyano-5-phenyl-1H-pyrrol-1-yl)acetate: Lacks the fluoro and methoxy groups, which may result in different chemical and biological properties.

    Ethyl 2-(2-cyano-5-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetate: Contains a methoxy group but no fluoro group, affecting its reactivity and applications.

    Ethyl 2-(2-cyano-5-(2-fluorophenyl)-1H-pyrrol-1-yl)acetate: Similar structure but without the methoxy group, leading to variations in its chemical behavior.

Uniqueness

Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

IUPAC Name

ethyl 2-[2-cyano-5-(2-fluoro-4-methoxyphenyl)pyrrol-1-yl]acetate

InChI

InChI=1S/C16H15FN2O3/c1-3-22-16(20)10-19-11(9-18)4-7-15(19)13-6-5-12(21-2)8-14(13)17/h4-8H,3,10H2,1-2H3

InChI Key

WLSCFWBBMGOAAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=C1C2=C(C=C(C=C2)OC)F)C#N

Origin of Product

United States

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